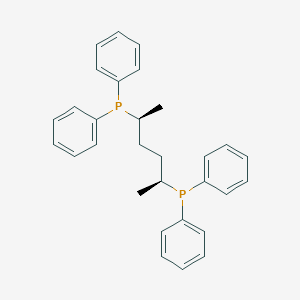
(2S,5S)-Hexane-2,5-diylbis(diphenylphosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-Hexane-2,5-diylbis(diphenylphosphine) is a chiral diphosphine ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are crucial in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-Hexane-2,5-diylbis(diphenylphosphine) typically involves the reaction of (2S,5S)-hexane-2,5-diol with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups. The general reaction scheme is as follows:
(2S,5S)−Hexane-2,5-diol+2Chlorodiphenylphosphine→(2S,5S)−Hexane-2,5-diylbis(diphenylphosphine)+2Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of (2S,5S)-Hexane-2,5-diylbis(diphenylphosphine) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-Hexane-2,5-diylbis(diphenylphosphine) undergoes various types of reactions, including:
Complexation: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: The diphenylphosphine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts such as palladium(II) chloride or rhodium(III) chloride in solvents like dichloromethane or toluene.
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Complexation: Metal-phosphine complexes.
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
(2S,5S)-Hexane-2,5-diylbis(diphenylphosphine) is widely used in scientific research, particularly in the fields of:
Chemistry: As a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: In the study of enzyme mimetics and biomimetic catalysis.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,5S)-Hexane-2,5-diylbis(diphenylphosphine) involves its ability to coordinate with transition metals, forming stable complexes that can catalyze various chemical reactions. The chiral nature of the ligand allows for the induction of chirality in the products, making it valuable in asymmetric synthesis. The molecular targets include metal centers in catalytic cycles, where the ligand facilitates the formation and stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
(R,R)-1,2-Bis(diphenylphosphino)ethane: Another chiral diphosphine ligand used in asymmetric catalysis.
(S,S)-1,2-Bis(diphenylphosphino)cyclohexane: Known for its high enantioselectivity in catalytic reactions.
(R,R)-1,2-Bis(diphenylphosphino)propane: Used in various catalytic processes, similar to (2S,5S)-Hexane-2,5-diylbis(diphenylphosphine).
Uniqueness
(2S,5S)-Hexane-2,5-diylbis(diphenylphosphine) is unique due to its specific chiral configuration and the ability to form highly stable metal complexes. This stability and chiral induction make it particularly valuable in asymmetric synthesis, where precise control over the stereochemistry of the products is essential.
Properties
IUPAC Name |
[(2S,5S)-5-diphenylphosphanylhexan-2-yl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32P2/c1-25(31(27-15-7-3-8-16-27)28-17-9-4-10-18-28)23-24-26(2)32(29-19-11-5-12-20-29)30-21-13-6-14-22-30/h3-22,25-26H,23-24H2,1-2H3/t25-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXNCYRUWZPRJX-UIOOFZCWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC[C@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
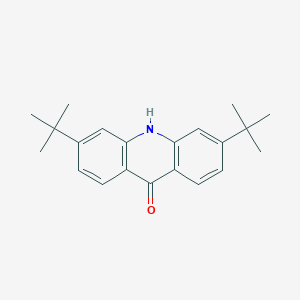
![7-hexyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B8193382.png)
![(3aS,8aR)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8193392.png)
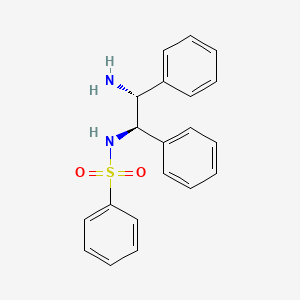
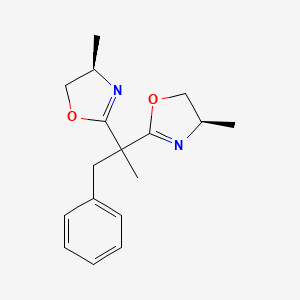
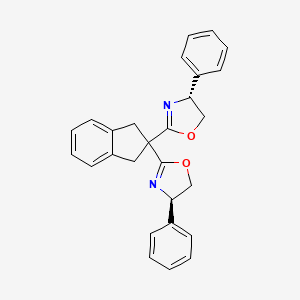
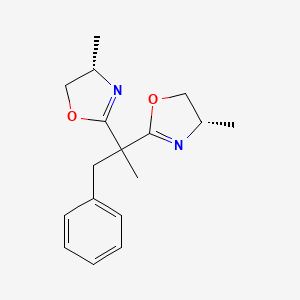
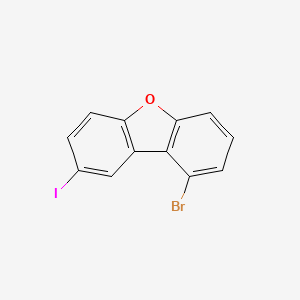
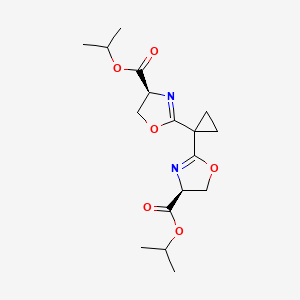
![(R)-2-([2,2'-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole](/img/structure/B8193448.png)
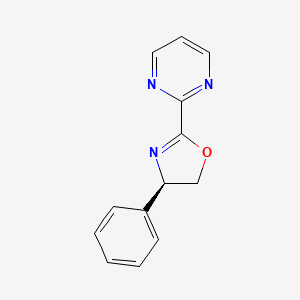
![(R)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B8193475.png)
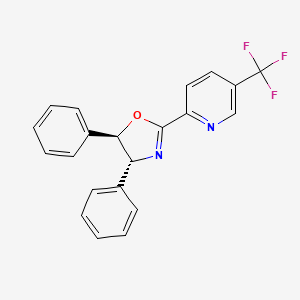
![1-Bromo-4-chlorodibenzo[b,d]furan](/img/structure/B8193489.png)
